molecular formula C10H11N3O2 B1418241 (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] CAS No. 1142214-49-0

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]

Cat. No.: B1418241
CAS No.: 1142214-49-0
M. Wt: 205.21 g/mol
InChI Key: GMKPMVXMQIDYJV-UHFFFAOYSA-N
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Description

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] typically involves the reaction of isatin (1H-indole-2,3-dione) with 2-hydroxyethylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of isatin and the hydrazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone group into corresponding amines.

    Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug development and biochemical research.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in its biological activity. Additionally, the indole moiety can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-2,3-dione: A closely related compound with similar chemical properties but lacking the hydrazone group.

    Isatin: The parent compound of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone], used in various synthetic applications.

    Hydrazones: A broad class of compounds with diverse chemical and biological activities.

Uniqueness

The uniqueness of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] lies in its combination of the indole and hydrazone functionalities, which confer a distinct set of chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] is a compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

Overview of the Compound

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] belongs to the class of indole derivatives, which are known for their significant biological properties. The hydrazone moiety is particularly important as it enhances the compound's reactivity and biological potential.

Antimicrobial Activity

Research has shown that indole-containing hydrazones exhibit notable antimicrobial properties. A study evaluated a series of indole hydrazone derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 μg/ml, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Indole Hydrazones

CompoundMIC (μg/ml)Target Organism
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]6.25 - 100Staphylococcus aureus
Other Indole Hydrazones5 - 10Various bacteria

The presence of halogen substituents on the phenyl ring was found to enhance antimicrobial efficacy, particularly against methicillin-resistant strains .

Anticancer Activity

The anticancer potential of (3Z)-1H-Indole-2,3-dione derivatives has also been investigated. A study focused on new indolyl-hydrazones synthesized from ethyl 3-formyl-1H-indole-2-carboxylate showed significant cytotoxic effects against breast cancer cell lines (MCF-7). The compounds exhibited IC50 values ranging from 2.73 μM to 7.03 μM, demonstrating potent activity compared to standard treatments .

Table 2: Cytotoxicity of Indolyl-Hydrazones Against MCF-7 Cells

CompoundIC50 (μM)Mechanism of Action
Compound 52.73Induces apoptosis and inhibits cell migration
Compound 84.38Induces apoptosis and inhibits cell migration
Compound 127.03Induces apoptosis and inhibits cell migration

The mechanism of action involves the inhibition of key kinase receptors such as PI3K and AKT, which are crucial in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the indole ring and hydrazone linkage significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances both antimicrobial and anticancer activities. Compounds with halogenated phenyl rings demonstrated superior efficacy compared to their non-halogenated counterparts .

Properties

IUPAC Name

3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKPMVXMQIDYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220807
Record name 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142214-49-0
Record name 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
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(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
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(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
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Reactant of Route 6
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